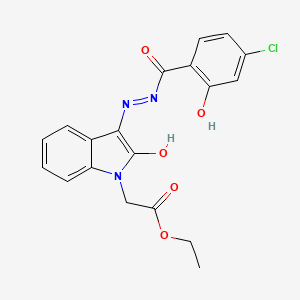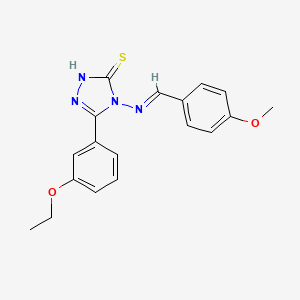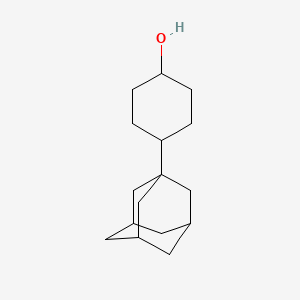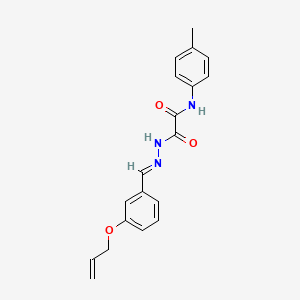
O-(4-Chlorophenyl) O,O-diethyl phosphorothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(4-clorofenil) O,O-dietil fosforotioato es un compuesto organofosforado con la fórmula molecular C10H14ClO3PS. Se utiliza comúnmente como insecticida y acaricida debido a su efectividad en el control de una amplia gama de plagas. Este compuesto es conocido por su capacidad para inhibir la acetilcolinesterasa, una enzima esencial para el correcto funcionamiento del sistema nervioso en los insectos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de O-(4-clorofenil) O,O-dietil fosforotioato generalmente implica la reacción de 4-clorofenol con dietil fosforoclorotiato. La reacción se lleva a cabo en presencia de una base, como el hidróxido de sodio, para neutralizar el ácido clorhídrico formado durante el proceso. Las condiciones de reacción generalmente incluyen un rango de temperatura de 50-70°C y un tiempo de reacción de 4-6 horas .
Métodos de producción industrial
En entornos industriales, la producción de O-(4-clorofenil) O,O-dietil fosforotioato sigue una ruta sintética similar pero a mayor escala. El proceso implica el uso de grandes reactores y sistemas de flujo continuo para garantizar una producción eficiente. La mezcla de reacción generalmente se somete a pasos de purificación, como destilación y cristalización, para obtener el producto final con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
O-(4-clorofenil) O,O-dietil fosforotioato sufre varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar el óxido de fosforotioato correspondiente.
Hidrólisis: En presencia de agua y en condiciones ácidas o básicas, puede hidrolizarse para formar 4-clorofenol y ácido fosfórico dietil.
Sustitución: Puede sufrir reacciones de sustitución nucleofílica donde el átomo de cloro es reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Hidrólisis: Se utilizan condiciones ácidas o básicas, como ácido clorhídrico o hidróxido de sodio.
Sustitución: Se emplean nucleófilos como metóxido de sodio o cianuro de potasio.
Principales productos formados
Oxidación: Óxido de fosforotioato.
Hidrólisis: 4-clorofenol y ácido fosfórico dietil.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
O-(4-clorofenil) O,O-dietil fosforotioato tiene varias aplicaciones en investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica para la preparación de diversos compuestos organofosforados.
Biología: Sirve como herramienta para estudiar la inhibición de la acetilcolinesterasa y sus efectos sobre el sistema nervioso.
Medicina: Investigación sobre su posible uso en el desarrollo de tratamientos para enfermedades causadas por insectos parásitos.
Industria: Utilizado en la formulación de insecticidas y acaricidas para uso agrícola y doméstico.
Mecanismo De Acción
El mecanismo de acción principal de O-(4-clorofenil) O,O-dietil fosforotioato es la inhibición de la enzima acetilcolinesterasa. Esta enzima es responsable de descomponer la acetilcolina, un neurotransmisor, en la hendidura sináptica. Al inhibir la acetilcolinesterasa, el compuesto provoca una acumulación de acetilcolina, lo que lleva a una transmisión continua de impulsos nerviosos, parálisis y, finalmente, la muerte del insecto .
Comparación Con Compuestos Similares
Compuestos similares
O-(4-bromo-2-clorofenil) O,O-dietil fosforotioato: Estructura similar pero con un átomo de bromo en lugar de cloro.
O,O-dietil-O-(2-cloro-4-bromofenil)tiofosfato: Otro compuesto organofosforado con propiedades pesticidas similares
Singularidad
O-(4-clorofenil) O,O-dietil fosforotioato es único debido a su patrón específico de sustitución en el anillo fenilo, que imparte propiedades químicas y biológicas distintas. Su efectividad como inhibidor de la acetilcolinesterasa lo convierte en un compuesto valioso en el control de plagas y la investigación científica .
Propiedades
Número CAS |
5857-62-5 |
|---|---|
Fórmula molecular |
C10H14ClO3PS |
Peso molecular |
280.71 g/mol |
Nombre IUPAC |
(4-chlorophenoxy)-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H14ClO3PS/c1-3-12-15(16,13-4-2)14-10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 |
Clave InChI |
ULEIOHDPTRIZER-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(OCC)OC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-bis(2-chloroethyl)-4-{(E)-[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinylidene]methyl}aniline](/img/structure/B12012251.png)


![N-(3-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12012274.png)


![(5Z)-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12012282.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12012294.png)

![ethyl (2Z)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12012317.png)

![[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12012328.png)
![4-{(E)-[2-(4-nitrobenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate](/img/structure/B12012336.png)
